Positional Isomer Specificity: Only the 3-Pyridyl Ether Regioisomer Retains Biological Activity in Insect Metamorphosis Assays
In systematic SAR studies, the 3-pyridyl ether regioisomer (the connectivity present in CAS 53258-95-0) is the exclusive active configuration; both 2-pyridyl and 4-pyridyl ether isomers are completely inactive . This positional requirement is absolute and provides a binary differentiation criterion.
| Evidence Dimension | Precocious metamorphosis induction in Bombyx mori larvae |
|---|---|
| Target Compound Data | Active (3-pyridyl ether series; highest activity with 5-(4-propylphenoxy)pentyl 3-pyridyl ether) |
| Comparator Or Baseline | 2-Pyridyl ethers: inactive; 4-Pyridyl ethers: inactive |
| Quantified Difference | Activity abolished (active → inactive) upon shifting the pyridine nitrogen from the 3- to the 2- or 4-position |
| Conditions | Larval immersion assay; Bombyx mori; precocious metamorphosis scored as pupation induction |
Why This Matters
Procurement of the incorrect regioisomer yields a biologically inert compound, invalidating any insect endocrinology or pesticide discovery program.
- [1] Kuwano, E., Shimizu, M., Shimazu, K., Nakazawa, S., & Suzuki, K. (1998). Synthesis and precocious-metamorphosis-inducing activity of 3-pyridyl ethers. Pesticide Science, 52(3), 251–257. View Source
